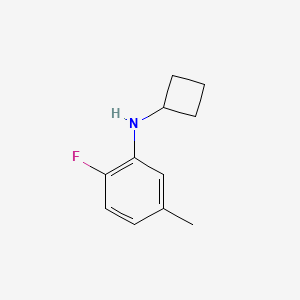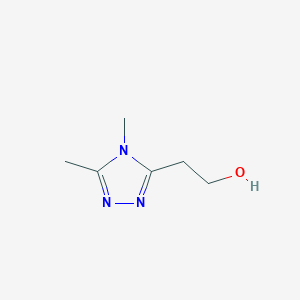
2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol is a heterocyclic compound containing a triazole ring. Triazoles are known for their versatile chemical characteristics and potential biological uses. This compound is of interest due to its unique structure, which includes a triazole ring substituted with a dimethyl group and an ethan-1-ol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol typically involves the reaction of 3-amino-1,2,4-triazole with appropriate alkylating agents. One common method involves the alkylation of 3-amino-1,2,4-triazole with 2-chloroethanol under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or sulfonates in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-(Dimethyl-4H-1,2,4-triazol-3-yl)acetaldehyde or 2-(Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid.
Reduction: Formation of dihydro-2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol.
Substitution: Formation of various substituted triazole derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with metabolic pathways by binding to active sites of enzymes, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds have a similar triazole ring but differ in the arrangement of nitrogen atoms.
Imidazole derivatives: Contain a five-membered ring with two nitrogen atoms, similar in structure but with different chemical properties.
Tetrazole derivatives: Contain a five-membered ring with four nitrogen atoms, offering different reactivity and biological activities.
Uniqueness
2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl group and ethan-1-ol moiety enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H11N3O |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1,2,4-triazol-3-yl)ethanol |
InChI |
InChI=1S/C6H11N3O/c1-5-7-8-6(3-4-10)9(5)2/h10H,3-4H2,1-2H3 |
InChI Key |
ULPGQHJHTYYIDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


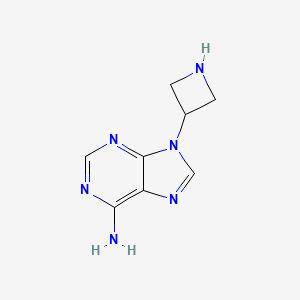
![tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate](/img/structure/B13251305.png)
![2-[(Cyclopropylmethyl)amino]-6-fluorobenzonitrile](/img/structure/B13251313.png)
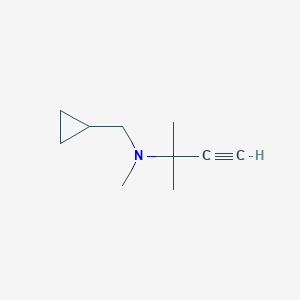
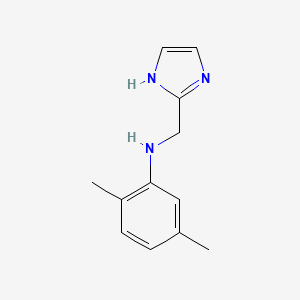

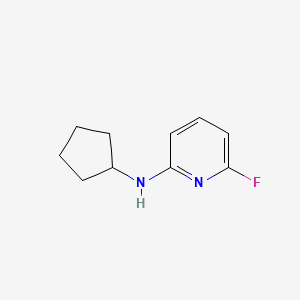
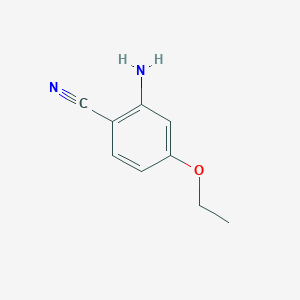
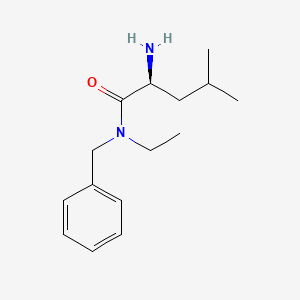

![(Heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13251356.png)

![Ethyl[2-(piperidin-2-yl)propyl]amine](/img/structure/B13251363.png)
